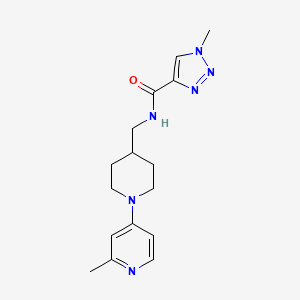

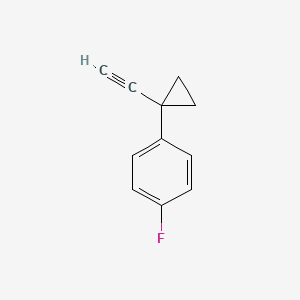

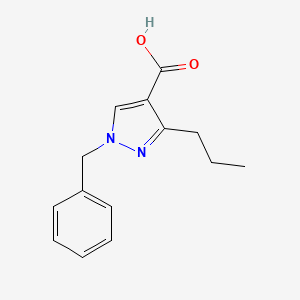

![molecular formula C9H12N2O3 B2890228 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1820641-84-6](/img/structure/B2890228.png)

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the CAS Number: 1820641-84-6 . It has a molecular weight of 196.21 . The compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3/c1-10-7 (8 (12)13)6-4-2-3-5-11 (6)9 (10)14/h2-5H2,1H3, (H,12,13) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,5-a]pyridine derivatives have been explored through experimental and theoretical studies. For instance, the experimental and theoretical studies on the functionalization reactions of related compounds have provided insights into the mechanisms and efficiencies of these processes. The reactions involve converting carboxylic acids and acid chlorides into different derivatives, demonstrating the versatility of these compounds in synthetic chemistry. The ability to introduce various substituents into the imidazo[1,5-a]pyridine framework allows for the creation of compounds with potential application in material science and as intermediates in pharmaceutical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Stability and Sensing Applications

Imidazo[1,5-a]pyridine derivatives also exhibit interesting properties in the context of material science. For example, certain derivatives have been identified for their chemical stability and potential as luminescent sensor materials. These materials can selectively sense various metal ions and organic compounds due to their unique structural and electronic properties. The development of luminescent 3D lanthanide-cadmium heterometal-organic frameworks incorporating imidazo[1,5-a]pyridine derivatives exemplifies the application of these compounds in the development of new sensor materials (Ding et al., 2017).

Antioxidant and Antimicrobial Activities

The investigation into the biological activities of imidazo[1,5-a]pyridine derivatives has revealed their potential in medicinal chemistry. Specifically, some derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the multifaceted nature of imidazo[1,5-a]pyridine derivatives, not only as intermediates in organic synthesis but also as compounds with potential therapeutic applications. The exploration of quantitative structure–activity relationships and molecular docking further emphasizes the significance of structural modifications in enhancing biological activities (Bassyouni et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It’s known that imidazole ring-containing compounds are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric phenomenon . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways . For example, some imidazole derivatives have been found to inhibit the proteasome, a protein complex that degrades unneeded or damaged proteins

Pharmacokinetics

The compound’s pKa, a measure of its acidity, could influence its absorption and distribution within the body

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s susceptibility to electrophilic and nucleophilic attacks could be influenced by the pH of its environment

properties

IUPAC Name |

2-methyl-3-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-7(8(12)13)6-4-2-3-5-11(6)9(10)14/h2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBSCHJVFUXVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCN2C1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

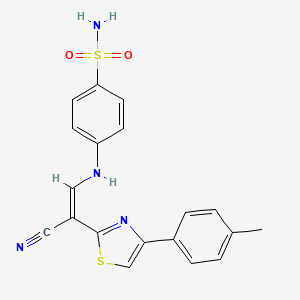

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

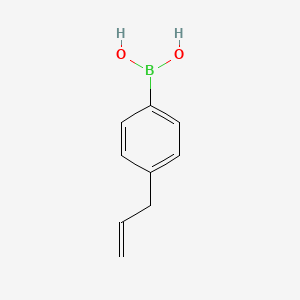

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)

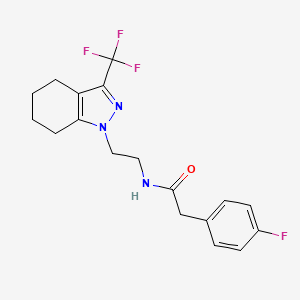

![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)

![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)